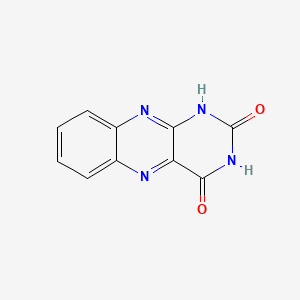

Alloxazine

Overview

Description

Alloxazine, also known as Isoalloxazine, is the structural foundation of flavins such as riboflavin (vitamin B2) and is a heterocyclic compound . It has a tricyclic structure which means it has three interconnected rings of atoms . It is a tautomer of alloxazine . The structure is formed by primary-secondary aromatic o-diamines and they are a high-melting crystalline substance .

Synthesis Analysis

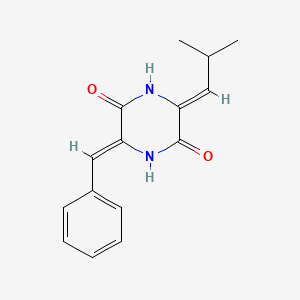

Alloxazine formation is possible by the gamma irradiation of amino acids . Computer simulations show that trimers GGG and GGA promote the further transformation from diketopiperazines (DKP’s) and KGK to alloxazine . The computer simulations with free radicals are not stable when alloxazine is interacting with the calcite surface .

Molecular Structure Analysis

Alloxazine is a tricyclic ring system found in many biologically important molecules . Structure determination is carried out directly from powder X-ray diffraction (XRD) data . High-resolution solid-state 15 N NMR data support the presence of the alloxazine tautomer .

Chemical Reactions Analysis

The electronic structure and photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) were investigated with extensive density functional theory (DFT) and time-dependent density functional theory (TD–DFT) based calculations .

Physical And Chemical Properties Analysis

Alloxazine is a red solid with a molar mass of 214.184 g·mol −1 . It has a melting point of 200 °C (392 °F; 473 K) . The electronic structure and photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) were investigated with extensive density functional theory (DFT) and time-dependent density functional theory (TD–DFT) based calculations .

Scientific Research Applications

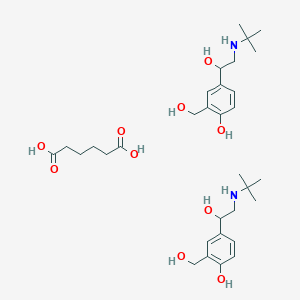

1. Aqueous Ammonium-Ion Battery (AAIB) Anode Material

- Application Summary: Alloxazine (ALO) is introduced as the anode for the AAIB. This application has attracted much attention due to its low cost, safety, and environmental friendliness .

- Methods of Application: The ALO anode shows excellent rate performance with a specific capacity of 120 mAh/g at 40 C (10 A/g). The full battery is further fabricated by ALO anode and Prussian white analogs cathode .

- Results or Outcomes: The specific capacity can reach 110 mAh/g and it can work up to 10, 000 cycles with no obvious capacity fading at 20 C (5 A/g). In addition, the system delivers a high energy density of 122.5 Wh/kg and a power density of 5, 055 W/kg .

2. Aqueous Redox Flow Batteries (ARFBs)

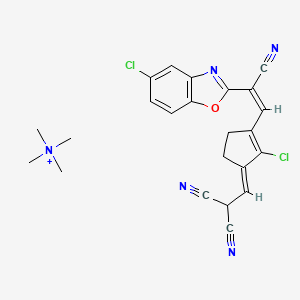

- Application Summary: Alloxazines are a promising class of organic electroactive compounds for application in ARFBs, whose redox properties need to be tuned further for higher performance .

- Methods of Application: High-throughput computational screening (HTCS) enables rational and time-efficient study of energy storage compounds .

- Results or Outcomes: The lowest unoccupied molecular orbital (LUMO) energy of the reactant molecules is the best performing chemical descriptor for alloxazines .

3. Singlet Oxygen Photosensitizers

- Application Summary: Tetramethylalloxazines (TMeAll) have been found to have a high quantum yield of singlet oxygen generation when used as photosensitizers . Their electronic structure and transition energies were calculated using DFT and TD‐DFT methods and compared to experimental absorption spectra .

- Methods of Application: Photophysical data such as quantum yields of fluorescence, fluorescence lifetimes, and nonradiative rate constants were studied in methanol (MeOH), acetonitrile (ACN), and 1,2‐dichloroethane (DCE). The transient absorption spectra were also analyzed .

- Results or Outcomes: Synthetic alloxazine analogues of lumichrome have demonstrated potential as biological probes due to their ability to selectively bind adenine in DNA duplexes .

4. Redox-Sensitive Agents

- Application Summary: Deazaalloxazines, a derivative of alloxazines, are significantly underdeveloped from the point of view of photophysical properties . They combine the features of singlet oxygen generators and redox-dependent fluorophores .

- Methods of Application: The study of these compounds involves the use of various spectroscopic techniques to understand their photophysical properties .

- Results or Outcomes: The research is still ongoing, and the potential applications of these compounds as redox-sensitive agents are being explored .

Safety And Hazards

When handling Alloxazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Alloxazine has been introduced as the anode for the aqueous ammonium-ion battery (AAIB) due to its pseudocapacitive effect and fast diffusion kinetics of NH4+ . Alloxazines are also a promising class of organic electroactive compounds for application in aqueous redox flow batteries (ARFBs), whose redox properties need to be tuned further for higher performance .

properties

IUPAC Name |

1H-benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUGRYOERYOXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197656 | |

| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alloxazine | |

CAS RN |

490-59-5 | |

| Record name | Alloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrobenzopteridine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOALLOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880W3VF9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

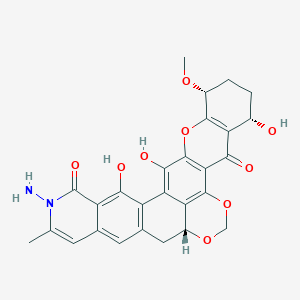

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.